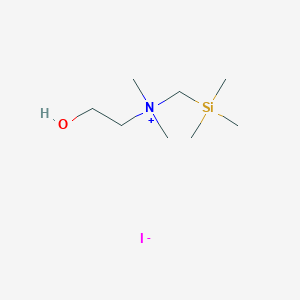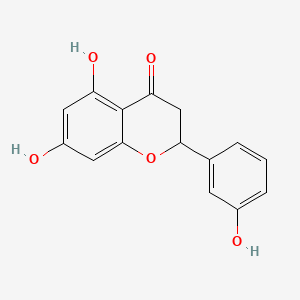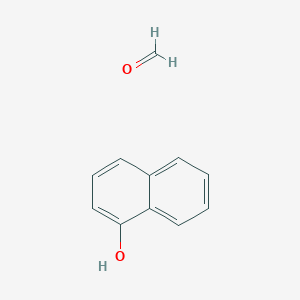
Tris(4-(pyridin-4-ylethynyl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(pyridin-4-ylethynyl)phenyl)amine: is an organic compound with the chemical formula C39H24N4 It is known for its unique structure, which includes three pyridin-4-ylethynyl groups attached to a central amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyridin-4-ylethynyl)phenyl)amine typically involves the reaction of 4-Iodopyridine with Tris(4-ethynylphenyl)amine . The reaction is carried out under palladium-catalyzed coupling conditions, often using palladium acetate as the catalyst and triphenylphosphine as the ligand. The reaction is usually performed in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(4-(pyridin-4-ylethynyl)phenyl)amine can undergo oxidation reactions, forming radical cations. These reactions are typically carried out using oxidizing agents such as or .
Reduction: The compound can also be reduced, although specific reducing agents and conditions are less commonly reported.
Substitution: The pyridinyl groups in this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Ferric chloride, silver nitrate, and other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields radical cations, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tris(4-(pyridin-4-ylethynyl)phenyl)amine is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties . It is also employed in the synthesis of coordination frameworks and metal-organic frameworks (MOFs) , which have applications in catalysis and gas storage .
Biology and Medicine: While specific biological and medicinal applications are less documented, the compound’s structural features suggest potential use in drug delivery systems and biomolecular sensing .
Industry: In addition to its use in OLEDs, this compound is explored for applications in chemical sensors and photovoltaic devices due to its electronic properties .
Mecanismo De Acción
The mechanism by which Tris(4-(pyridin-4-ylethynyl)phenyl)amine exerts its effects is primarily related to its ability to transport electrons . The pyridinyl groups facilitate electron delocalization, enhancing the compound’s conductivity. In coordination frameworks, the compound can act as a ligand , coordinating with metal ions to form stable structures that exhibit unique electronic and optical properties .
Comparación Con Compuestos Similares
- Tris(4-(pyridin-4-yl)phenyl)amine
- Tris(4-(pyridin-4-yl)phenyl)amine
- Tris(4-(pyridin-4-yl)phenyl)amine
Uniqueness: Tris(4-(pyridin-4-ylethynyl)phenyl)amine is unique due to the presence of ethynyl linkages, which enhance its electronic properties compared to similar compounds. These linkages provide greater rigidity and planarity, improving electron transport and making it more suitable for applications in electronic devices .
Propiedades
Fórmula molecular |
C39H24N4 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
4-(2-pyridin-4-ylethynyl)-N,N-bis[4-(2-pyridin-4-ylethynyl)phenyl]aniline |
InChI |
InChI=1S/C39H24N4/c1(4-34-19-25-40-26-20-34)31-7-13-37(14-8-31)43(38-15-9-32(10-16-38)2-5-35-21-27-41-28-22-35)39-17-11-33(12-18-39)3-6-36-23-29-42-30-24-36/h7-30H |
Clave InChI |
RGKSYPIIJRAUGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=NC=C2)N(C3=CC=C(C=C3)C#CC4=CC=NC=C4)C5=CC=C(C=C5)C#CC6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)







